![molecular formula C14H15N3O B7540600 5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7540600.png)
5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide, also known as MPCC, is a chemical compound that has gained significant attention in scientific research. This compound is a pyrazine derivative that has been synthesized using various methods. MPCC has been found to have potential applications in several scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide is not fully understood. However, studies have suggested that it may act through multiple pathways. In anticancer studies, 5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been found to induce cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. In anti-inflammatory studies, 5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been found to inhibit the production of pro-inflammatory cytokines by suppressing the activation of NF-κB and MAPK signaling pathways. In protein-protein interaction studies, 5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been found to inhibit the interaction between p53 and MDM2 by binding to the hydrophobic pocket of MDM2. In ion channel modulation studies, 5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been found to modulate the activity of TRPV1 and GABA-A receptors by binding to specific sites on these channels.
Biochemical and Physiological Effects
5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been found to have several biochemical and physiological effects. In anticancer studies, 5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells. In anti-inflammatory studies, 5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been found to reduce inflammation in animal models. In protein-protein interaction studies, 5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been found to inhibit the interaction between p53 and MDM2, which has potential therapeutic implications for cancer treatment. In ion channel modulation studies, 5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been found to modulate the activity of TRPV1 and GABA-A receptors, which has potential implications for pain management and neurological disorders.
実験室実験の利点と制限
5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and obtain in high purity. It has been found to have a broad range of potential applications in several scientific fields. However, there are also limitations to using 5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide in lab experiments. Its mechanism of action is not fully understood, and it may act through multiple pathways, making it difficult to study. It may also have off-target effects that need to be carefully considered.
将来の方向性
There are several future directions for research on 5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide. In medicinal chemistry, further studies are needed to explore its potential as an anticancer and anti-inflammatory agent. In biochemistry, further studies are needed to explore its potential as an inhibitor of protein-protein interactions. In pharmacology, further studies are needed to explore its potential as a modulator of ion channels. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects. Overall, 5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has significant potential for further research and development in several scientific fields.
合成法
The synthesis of 5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide can be achieved using various methods, including the reaction between 2-chloropyrazine and 3-methylbenzylamine in the presence of a base. Another method involves the reaction between 2,3-dichloropyrazine and 3-methylbenzylamine in the presence of a palladium catalyst. These methods have been used to obtain 5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide in good yields and high purity.
科学的研究の応用
5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been found to have potential applications in several scientific fields. In medicinal chemistry, 5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has also been studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
In biochemistry, 5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been studied for its potential as an inhibitor of protein-protein interactions. It has been found to inhibit the interaction between the p53 tumor suppressor protein and its negative regulator MDM2. This interaction is important in the regulation of cell growth and apoptosis, and the inhibition of this interaction has potential therapeutic implications.
In pharmacology, 5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been studied for its potential as a modulator of ion channels. It has been found to modulate the activity of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation. 5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has also been studied for its potential as a modulator of the GABA-A receptor, which is involved in the regulation of neurotransmission.
特性
IUPAC Name |
5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-4-3-5-12(6-10)8-17-14(18)13-9-15-11(2)7-16-13/h3-7,9H,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLYANNRMFYYGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=NC=C(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

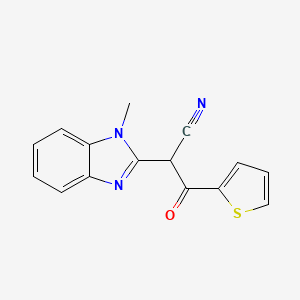
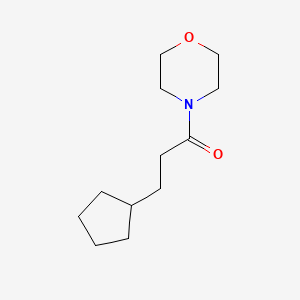
![[1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7540524.png)
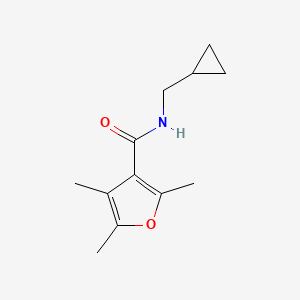
![4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B7540557.png)
![4-[[cyclobutanecarbonyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B7540563.png)

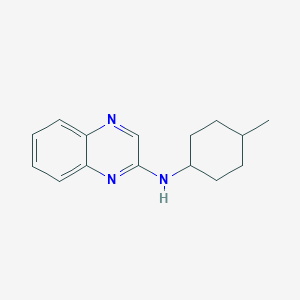
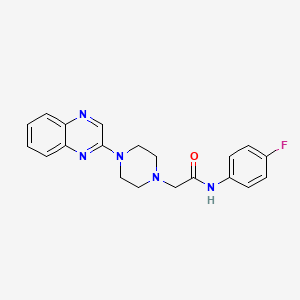
![[4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea](/img/structure/B7540591.png)
![N-[(3-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7540598.png)

![[2-Oxo-2-(3-oxopiperazin-1-yl)ethyl] 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate](/img/structure/B7540617.png)
![1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7540624.png)